Equipotent Intrinsic Antiviral Activity: Telaprevir-d4 Matches Telaprevir in HCV NS3/4A Protease Inhibition and Replicon Assays
Telaprevir-d4 (compound 1) retains full intrinsic activity against the HCV NS3/4A protease. In direct head-to-head in vitro assays, d-telaprevir was as efficacious as non-deuterated telaprevir (compound 2) in both isolated protease inhibition and cell-based HCV replicon assays [1]. This equivalence establishes that the deuterium substitution at the cyclopropylamine position—the site prone to epimerization—does not impair target engagement, in contrast to the epimerized metabolite VRT-394 which is approximately 30-fold less active against the same protease [1].
| Evidence Dimension | In vitro HCV NS3/4A protease inhibition and viral replicon activity |
|---|---|
| Target Compound Data | Ki = 7 nM (reported for the telaprevir pharmacophore; deuterated compound 1 showed equivalent inhibition in protease and replicon assays) |
| Comparator Or Baseline | Non-deuterated telaprevir (VX-950, compound 2): Ki = 7 nM; Metabolite VRT-394 (compound 3): ~30-fold less active |
| Quantified Difference | Telaprevir-d4 is equipotent (0-fold difference in IC50/Ki within experimental error); VRT-394 is 30-fold less active than telaprevir-d4 |
| Conditions | Genotype 1 (H strain) NS3 protease domain with NS4A cofactor peptide; HCV replicon cells |
Why This Matters
Confirms that procurement of telaprevir-d4 does not compromise target potency relative to the parent drug, enabling its confident use as a surrogate standard in bioanalytical assays without potency-related correction factors.
- [1] Maltais F, Jung YC, Chen M, et al. In vitro and in vivo isotope effects with hepatitis C protease inhibitors: enhanced plasma exposure of deuterated telaprevir versus telaprevir in rats. J Med Chem. 2009;52(24):7993-8001. doi:10.1021/jm901023f View Source
